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S55746: A Novel BCL-2 Selective Inhibitor

S55746 (also known as BCL201) is a novel, orally bioavailable BH3-mimetic that serves as a potent and

selective inhibitor of the anti-apoptotic protein BCL-2. Its development was driven by the need to overcome

the dose-limiting thrombocytopenia associated with dual BCL-2/BCL-XL inhibitors like navitoclax (ABT-

263) by sparing BCL-XL, which is crucial for platelet survival [1].

Structural Basis & Drug Design Approach

The discovery of S55746 was achieved through a structure-based drug design (SBDD) approach, starting

from a moderately active literature compound [1].

Binding Site: S55746 occupies the hydrophobic groove of the BCL-2 protein, which is the same site

used for natural interactions with pro-apoptotic proteins like PUMA. However, its binding mode is
distinct from venetoclax (ABT-199). While venetoclax occupies surface areas S2/S3/S4/S5, S55746
primarily occupies the S1/S2/S3 region [1].
Key Interaction: A critical feature of its binding is the formation of a single hydrogen bond with the

backbone carbonyl of residue A149, buried deep within the S2 pocket. The binding is characterized
by a high enthalpic efficiency, suggesting optimal polar and van der Waals interactions for high

specificity [1].
Selectivity: The SBDD efforts successfully optimized selectivity. S55746 demonstrates poor affinity

for BCL-XL and no significant binding to MCL-1 or BFL-1, which is crucial for its safety profile [1].
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The following diagram illustrates the transition from the initial lead compound to the optimized drug

candidate S55746 through iterative structure-based design.
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Quantitative Affinity and Selectivity Profile

The table below summarizes the key biophysical binding data for S55746 in comparison to other BCL-2

inhibitors, demonstrating its high potency and selectivity [1].
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Target Assay Type
S55746 Affinity
(Kᵢ or K_D)

ABT-263
(Navitoclax) Affinity

Selectivity vs. BCL-
XL (Fold)

BCL-2 Fluorescence

Polarization (Kᵢ)

1.3 nM 4.5 nM ~70 to 400-fold

BCL-
XL

Fluorescence

Polarization (Kᵢ)

520 nM 3.5 nM

MCL-1 FP (% Inhibition) ~4.4% at 30 µM 9.4% at 10 µM Not significant

BFL-1 FP (% Inhibition) 7.4% at 5 µM Not Tested Not significant

BCL-2 SPR AIS (K_D) 3.9 nM 2.1 nM

Experimental Protocols & Methodologies

While the search results do not provide step-by-step laboratory manuals, the following summaries detail the

core methodologies used to characterize S55746, as described in the primary research literature [1].

Biophysical Binding Assays

Fluorescence Polarization (FP)

Purpose: To determine the affinity (Kᵢ) of S55746 for BCL-2 family proteins.

Protocol Outline: A fluorescently labeled BH3 peptide (e.g., from PUMA) is bound to the BCL-
2 protein, resulting in high polarization. The test compound (S55746) is titrated into the solution,

displacing the fluorescent peptide and causing a decrease in polarization. The IC₅₀ and Kᵢ

values are calculated from the displacement curve.

Key Reagents: Recombinant BCL-2, BCL-XL, MCL-1 proteins; fluorescent BH3 peptide; assay
buffer.

Surface Plasmon Resonance (SPR) - Affinity in Solution (AIS)

Purpose: To measure the direct binding affinity (K_D) in solution.
Protocol Outline: S55746 is pre-mixed with BCL-2 protein in solution at various concentrations

and allowed to reach equilibrium. This mixture is then flowed over a sensor chip coated with a
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low molecular weight capture compound. The amount of free BCL-2 captured is measured,

allowing for the calculation of the K_D.

Isothermal Titration Calorimetry (ITC)

Purpose: To characterize the thermodynamics of binding (enthalpy delta, ΔH).

Protocol Outline: S55746 is titrated step-by-step into a solution of BCL-2 protein in a sample
cell. The instrument measures the heat released or absorbed with each injection. The data is

fitted to determine K_D, ΔH, and stoichiometry (N).

Cell-Based Functional Assays

Cell Viability/Cytotoxicity (IC₅₀ Determination)

Purpose: To evaluate the potency of S55746 in inducing cell death in BCL-2-dependent cancer
cell lines.

Protocol Outline:
Cell Lines: Use BCL-2-dependent lines (e.g., RS4;11 acute lymphoblastic leukemia) and

BCL-XL-dependent controls (e.g., H146 small cell lung carcinoma).
Treatment: Seed cells and treat with a dose range of S55746 (e.g., 0.01 - 10 µM) for 72

hours.
Viability Measurement: Use a standard viability assay (e.g., CellTiter-Glo Luminescent

Cell Viability Assay) to quantify ATP, which correlates with metabolically active cells.
Data Analysis: Calculate the percentage of cell killing and determine the IC₅₀ value using

non-linear regression (e.g., four-parameter logistic curve).

Apoptosis Detection by Flow Cytometry

Purpose: To confirm that cell death occurs via apoptosis.

Protocol Outline:
Treatment: Treat RS4;11 cells with S55746 at various concentrations (e.g., 0.01, 0.03,

0.1, 0.3, 1 µM) for a shorter duration (e.g., 2-6 hours).
Staining: Harvest cells and stain with Annexin V-FITC (binds to phosphatidylserine

exposed on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a viability dye
that stains late apoptotic and necrotic cells).

Analysis: Analyze samples using a flow cytometer. The percentage of cells in early
apoptosis (Annexin V+/PI-) and late apoptosis (Annexin V+/PI+) is quantified.

Immunoblotting (Western Blot) for Apoptotic Markers

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 4 / 7 Tech Support

https://www.smolecule.com/products/s3316415?utm_src=pdf-body
https://www.smolecule.com/products/s3316415?utm_src=pdf-body
https://www.smolecule.com/products/s3316415?utm_src=pdf-body
https://www.smolecule.com/products/s3316415?utm_src=pdf-body
https://www.smolecule.com/products/s3316415?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Purpose: To detect biochemical hallmarks of apoptosis.

Protocol Outline:
Treatment & Lysis: Treat cells with S55746 (e.g., 0, 0.1, 0.3, 1 µM for 72h) and lyse to

extract proteins.
Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a

nitrocellulose or PVDF membrane.
Antibody Probing: Probe the membrane with primary antibodies against:

Cleaved Caspase-3 (activated executioner caspase)
Cleaved PARP (a substrate of activated caspases)

BCL-2 family proteins (to study complex disruption, e.g., BCL-2/BAX co-
immunoprecipitation).

Detection: Use HRP-conjugated secondary antibodies and chemiluminescent substrate
for detection.

The workflow below summarizes the key experimental phases used to validate S55746, from in vitro binding

to in vivo efficacy.
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In Vivo Efficacy and Clinical Translation

In Vivo Models: S55746 was administered orally (25 mg/kg and 100 mg/kg) daily in female SCID
mice bearing RS4;11 or Toledo hematological xenografts. It demonstrated robust, dose-dependent

anti-tumor efficacy with no weight loss or changes in behavior, indicating it was well-tolerated.
Furthermore, it did not induce platelet loss in vivo, confirming its BCL-XL-sparing properties [1] [2].

Clinical Trials (Phase I): S55746 progressed to multiple Phase I clinical trials in patients with
hematological malignancies [1] [3].

NCT02920697: For relapsed/refractory Chronic Lymphocytic Leukemia (CLL), B-Cell Non-
Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM). Status: Completed.

NCT02920541: For Acute Myeloid Leukaemia (AML) and Myelodysplastic Syndrome (MDS).
Status: Completed.

NCT02603445: For Follicular Lymphoma and Mantle Cell Lymphoma. Status: Completed.
The primary objectives were to determine the safety profile, tolerability, and recommended

Phase II dose [3].

Future Perspectives and Challenges

The field of BCL-2 inhibition continues to evolve. While venetoclax has been a breakthrough, resistance

mechanisms have emerged, including mutations in the BCL-2 gene (e.g., G101V) and upregulation of other

anti-apoptotic proteins like MCL-1 or BCL-XL [4] [5] [6]. Current research is focused on developing next-

generation inhibitors that can overcome this resistance, such as cyclic peptides that bind differently to the

hydrophobic groove, as well as novel modalities like PROTACs and antibody-drug conjugates (ADCs) [4]

[6].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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